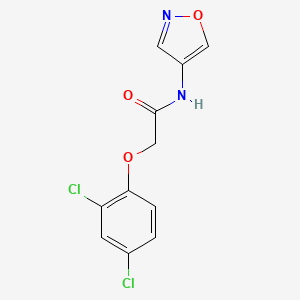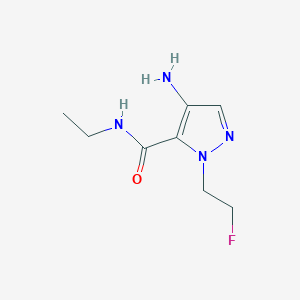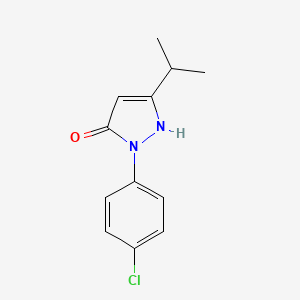
1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorophenyl group at position 1 and an isopropyl group at position 3, with a hydroxyl group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which share a similar structure, are known for their diverse pharmacological effects . For instance, Pyraclostrobin, a pyrazole derivative, is used against Botrytis cinerea and Alternaria alternata .
Mode of Action
For example, Pyraclostrobin, a pyrazole derivative, inhibits mitochondrial respiration by blocking electron transfer within the respiratory chain .
Biochemical Pathways
For instance, Pyraclostrobin disrupts the production of ATP, leading to cellular death .
Pharmacokinetics
Similar compounds, such as pyrazole derivatives, have been studied for their pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol typically involves the reaction of 4-chlorophenylhydrazine with isopropyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the cyclization process, forming the pyrazole ring. The general reaction scheme is as follows:
Step 1: 4-chlorophenylhydrazine reacts with isopropyl acetoacetate in the presence of an acid or base catalyst.
Step 2: Cyclization occurs, leading to the formation of the pyrazole ring.
Step 3: The final product, this compound, is isolated and purified.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, leading to the formation of different derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-ol: Similar structure but with an ethyl group instead of an isopropyl group.
1-(4-Chlorophenyl)-3-tert-butyl-1H-pyrazol-5-ol: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPIBWCUXXNPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
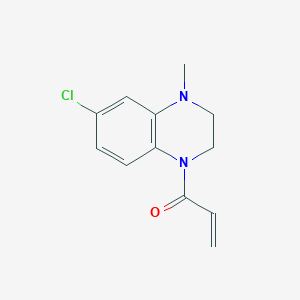
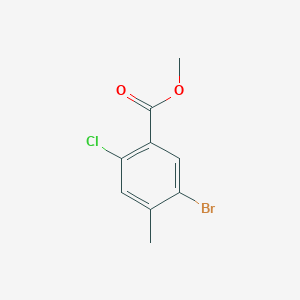

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
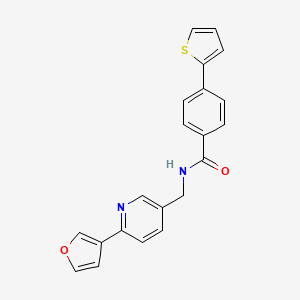
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)
![N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2740181.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
